Nitric oxide (NO) is rapidly oxidized to nitrite (NO-2) and then to nitrate (NO-3) in biological tissues. Although urinary excretion rates of NO-3 are often used as an index of NO production in the body, very little is known regarding the kidney's ability to excrete circulating NO-3. /The authors/ have evaluated the renal responses to systemic administration of sodium nitrate (NaNO3) in eight anesthetized dogs treated with the NO synthase inhibitor, nitro-L-arginine (NLA; 50 ug/kg/min), intrarenally to minimize renal production of NO. Urinary and plasma concentrations of NO-3/NO-2 (NOX) were determined by the Greiss reaction after enzymatic reduction of NO-3 to NO-2. NLA treatment alone resulted in reductions in urinary NOX excretion rates (UNOXV, 1.13+/-0.2 to 0.53+/-0.1 nmol/min/g) and an increase in fractional reabsorption of NOX (FRNOX, 93.8+/-0.6 to 97+/-0.6%) without changes in arterial plasma concentrations (ANOX, 18.7+/-1.4 to 21.2+/-3.7 uM). Administration of NaNO3 (10, 20, 30, and 40 ug/kg/min) resulted in dose-dependent increases in ANOX (34.5+/-8.0, 46.4+/-7.3, 60.7+/-6.3, and 78.1+/-6.3 uM), UNOXV (1.8+/-0.7, 4.2+/-1.8, 7.0+/-2.0, and 11.4+/-3.3 nmol/min/g), and decreases in FRNOX (93.8+/-2.3, 90.3+/-3.5, 88.6+/-3.2, and 84.6+/-3.5%). Absolute net tubular reabsorption of NO-3 showed a linear relationship with filtered loads, with no evidence of a transport maximum. These data show that, in the absence of additions from intrarenal sources, urinary excretion rates of nitrate increases progressively in response to increases in its circulating levels without exhibiting a transport maximum but with progressive decreases in fractional reabsorption.
The individual and combined effects of trichlorphon, lead-nitrate, cadmium-nitrate, sodium-nitrate, and lindane were determined in Wistar-rats. The median lethal dose (LD50) and average time of death were determined individually for each of the substances in acute gavage experiments. A mixture was made up of 0.44 LD50 of each of the five substances. The mixture LD50 was 4,833mg/kg. For subacute experiments, rats were administered the compounds or the mixture daily for 30 days at one twentieth to one thousandth the LD50, or were administered one tenth or one hundredth the LD50 of each substance separately and in combination for 5 or 20 days. Urinary delta-aminolevulinic-acid (ALA) concentrations significantly increased at daily doses of 5%, 1%, and 0.1% of the LD50 of lead and mixture at days ten, 20 and 30, with mixture ALA levels higher than lead alone. Significant increases were also seen in ALA after sublethal daily dosing with cadmium and lindane, with similar results obtained for urinary coproporphyrin. A decrease in liver sulfhydryl groups, similar to the effects of lead and cadmium, was observed upon administration of the mixture as was an increase in methemoglobin to 20% to 30% compared with nitrate induction to 16% to 26%, and control levels of 9%. The electron paramagnetic resonance (EPR) of a number of complexes were studied after 5 and 20 days of daily dosing with the substances singly or mixed. EPR signals of cytochrome-P450 were multiplied by lindane and mixture treatment, and were attenuated and multiplied by cadmium. The nitrosilic complexes EPR signals were multiplied by the effect of nitrates and lead, while the effect of the mixture was antagonistic to nitrates. Multiplication of the EPR signals of free radicals and iron and sulfur containing proteins was observed after 20 days dosing with 1% LD50 of lindane, cadmium, and the mixture. The authors conclude that the individual intake limits of trichlorphon, lindane and nitrates are valid for the mixture, while a dose summation formula should be used for lead and cadmium.
No increase in lung adenomas was produced in mice administered 0.69 to 18.75 mg of piperazine/kg in drinking water for 20 to 25 weeks and sacrificed 10 to 13 weeks later. An increase in lung adenomas was produced in this bioassay by administration of piperazine together with sodium nitrate, suggesting the formation of the active nitroso derivative ... Co-administration of 250 ppm piperazine and 500 ppm sodium nitrate in drinking water did not produce tumors in rats ... Piperazine dihydrochloride was not mutagenic in the mouse host-mediated assay. However, when tested in combination with sodium nitrate (to produce the N-nitroso derivative), a mutagenic response was seen ... Urinary metabolites isolated from mice given oral doses of both piperazine and sodium nitrate were also mutagenic.
Formation of (the carcinogen) nitrosodimethylamine (NDMA) from dimethylamine (DMA) & sodium nitrate in stomach of monkeys was investigated. After admin of DMA & sodium nitrate, the peak concn of NO2- & NDMA in stomach contents of the 3 starved monkeys were 2.7, 89, & 16.2 ppm, & 41.1, 144.4 & 5.4 ppb, respectively, while peaks of the 2 compounds in the unstarved monkeys (5 per group) were 75.6, 69.9, 5.7, 1.0 & 201.5 ppm of no2- & 833.6, 63.9, 6.1, not detected & 4.7 ppb of NDMA. NDMA was not detected (detection limit 0.2 ng) in blood of any monkey investigated.
For more Interactions (Complete) data for SODIUM NITRATE (7 total), please visit the HSDB record page.